molecular formula C12H20BrCl2N3 B15216189 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine dihydrochloride

1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine dihydrochloride

Cat. No.: B15216189
M. Wt: 357.11 g/mol
InChI Key: GKEQWFICIRVFLE-UHFFFAOYSA-N
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Description

1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine dihydrochloride is a chemical compound that features a bromopyridine moiety linked to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine dihydrochloride typically involves the reaction of 6-bromopyridine-3-carbaldehyde with 4-ethylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine dihydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine dihydrochloride is unique due to the presence of both the bromopyridine and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H20BrCl2N3

Molecular Weight

357.11 g/mol

IUPAC Name

1-[(6-bromopyridin-3-yl)methyl]-4-ethylpiperazine;dihydrochloride

InChI

InChI=1S/C12H18BrN3.2ClH/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11;;/h3-4,9H,2,5-8,10H2,1H3;2*1H

InChI Key

GKEQWFICIRVFLE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)Br.Cl.Cl

Origin of Product

United States

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